molecular formula C5H7N3O2 B1319363 Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate CAS No. 57031-66-0

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

Cat. No.: B1319363
CAS No.: 57031-66-0
M. Wt: 141.13 g/mol
InChI Key: NKPPQSVPTZHGMA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is a chemical compound with the molecular formula C5H7N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .

Industrial Production Methods

The industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
  • 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde
  • 1-Methyl-1H-1,2,4-triazole-3-carbonitrile

Uniqueness

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful as a precursor in the synthesis of various nucleoside analogues and other biologically active compounds.

Properties

IUPAC Name

methyl 1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPQSVPTZHGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599833
Record name Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50599833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57031-66-0
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57031-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of methyl 1H-1,2,4-triazole-3-carboxylate (1 g) and sodium hydride (0.315 g) in anhydrous THF (30 ml) was heated at reflux for 7 h under nitrogen. The reaction was cooled to RT and methyl iodide (1.12 g) was added. The reaction was heated at reflux overnight. The solvent was evaporated and water (10 ml) was added. This was extracted with DCM, the organic layer collected and evaporated to dryness. The residue was dissolved in methanol:DMSO (6 ml, 1:1) and purified by mass directed preparative HPLC (Method A) to give title compound (0.290 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two

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